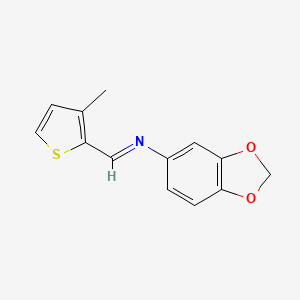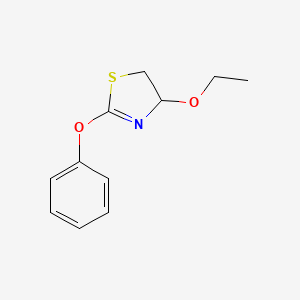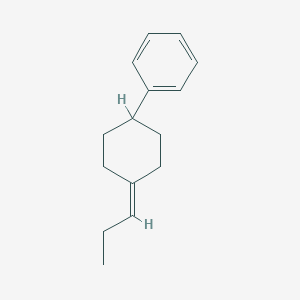![molecular formula C26H46 B14437559 4,4'-Dipentyl-1,1'-bi(bicyclo[2.2.2]octane) CAS No. 80060-69-1](/img/structure/B14437559.png)
4,4'-Dipentyl-1,1'-bi(bicyclo[2.2.2]octane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dipentyl-1,1’-bi(bicyclo[2.2.2]octane) is a unique organic compound characterized by its bicyclic structure. This compound consists of two bicyclo[2.2.2]octane units connected at the 1,1’ positions, with pentyl groups attached at the 4,4’ positions. The bicyclo[2.2.2]octane framework is known for its rigidity and stability, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dipentyl-1,1’-bi(bicyclo[2.2.2]octane) typically involves the following steps:
Formation of Bicyclo[2.2.2]octane Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction involving cyclohexadiene and ethylene.
Introduction of Pentyl Groups: The pentyl groups can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions.
Coupling of Bicyclo[2.2.2]octane Units: The final step involves the coupling of two bicyclo[2.2.2]octane units at the 1,1’ positions, which can be achieved through various coupling reactions, such as the use of organometallic reagents.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as scale-up of the aforementioned reactions, can be applied.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dipentyl-1,1’-bi(bicyclo[2.2.2]octane) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The pentyl groups can undergo substitution reactions with various nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted bicyclo[2.2.2]octane derivatives.
Scientific Research Applications
4,4’-Dipentyl-1,1’-bi(bicyclo[2.2.2]octane) has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-Dipentyl-1,1’-bi(bicyclo[2.2.2]octane) is primarily related to its structural rigidity and stability. The bicyclo[2.2.2]octane framework provides a stable platform for various chemical modifications, allowing it to interact with different molecular targets. The pentyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins .
Comparison with Similar Compounds
Bicyclo[2.2.2]octane: The parent compound without the pentyl groups.
Cubane: Another rigid bicyclic structure with a different geometric arrangement.
Bicyclo[1.1.1]pentane: A smaller bicyclic compound with a different ring size and properties.
Uniqueness: 4,4’-Dipentyl-1,1’-bi(bicyclo[2.2.2]octane) is unique due to the presence of the pentyl groups, which enhance its lipophilicity and potential for chemical modifications. The rigid bicyclo[2.2.2]octane framework provides a stable platform for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
80060-69-1 |
|---|---|
Molecular Formula |
C26H46 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
1-pentyl-4-(4-pentyl-1-bicyclo[2.2.2]octanyl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C26H46/c1-3-5-7-9-23-11-17-25(18-12-23,19-13-23)26-20-14-24(15-21-26,16-22-26)10-8-6-4-2/h3-22H2,1-2H3 |
InChI Key |
YUFXLNCBLOFITP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC12CCC(CC1)(CC2)C34CCC(CC3)(CC4)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



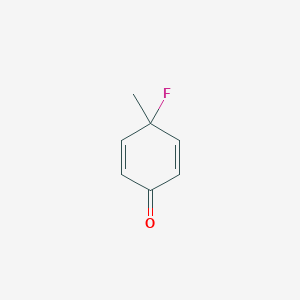
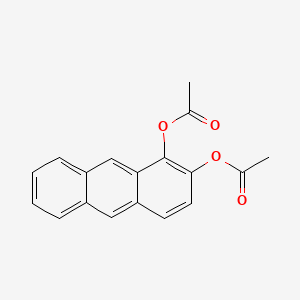
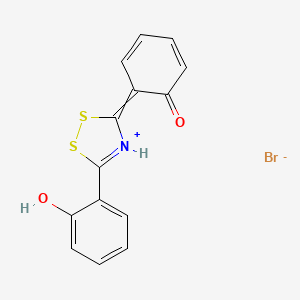
![6-[(3-Methoxypropyl)(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol](/img/structure/B14437497.png)
![O-[Fluoro(dimethyl)silyl]hydroxylamine](/img/structure/B14437498.png)
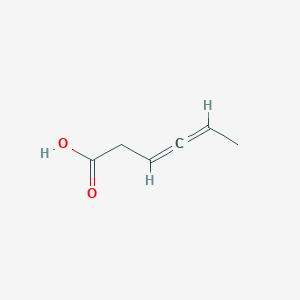
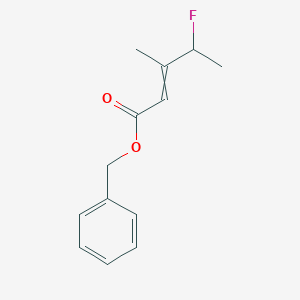

![3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline](/img/structure/B14437543.png)

